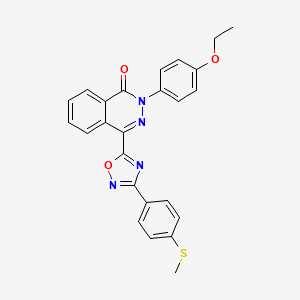

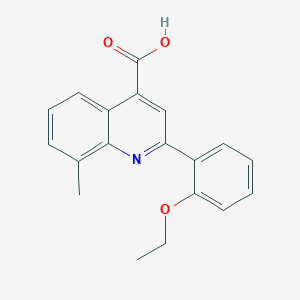

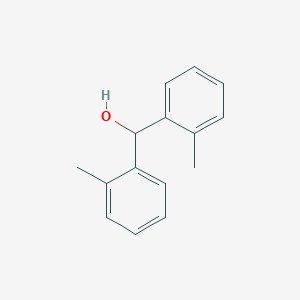

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. In this case, it is substituted with a carboxylic acid group (-COOH) at the 4-position, a methyl group (-CH3) at the 8-position, and an ethoxyphenyl group at the 2-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and substitutions . The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents at the 2, 4, and 8 positions. The presence of the carboxylic acid group would introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide coupling reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling/melting points .Scientific Research Applications

- Phenylboronic acid serves as a valuable building block in organic synthesis. One of its most significant applications is in the Suzuki–Miyaura coupling, where it participates in cross-coupling reactions to form carbon-carbon bonds. This versatile reaction enables the synthesis of complex organic molecules .

- Protodeboronation of alkyl boronic esters using phenylboronic acid has gained attention. In particular, a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. The method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

- Phenylboronic acid can be used in a homologation strategy to introduce a methylene unit. The Matteson–CH2–homologation, using CH2Br2, facilitates this process, leading to the desired structural modifications .

- The boron moiety in phenylboronic acid can be converted into various functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations) .

- Phenylboronic acid has been employed in the formal total synthesis of natural products. Examples include δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule construction .

- Phenylboronic acid is bench-stable, easy to purify, and often commercially available. However, its limited air and moisture stability should be considered when designing synthetic sequences .

Organic Synthesis and Suzuki–Miyaura Coupling

Hydromethylation of Alkenes via Protodeboronation

Homologation Strategies and Matteson–CH2–Homologation

Functional Group Transformations

Total Synthesis of Natural Products

Stability and Practical Considerations

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific biological target. The presence of the carboxylic acid group could allow for interactions with biological targets via hydrogen bonding .

Future Directions

The study and application of quinoline derivatives is a broad and active area of research, particularly in medicinal chemistry where they are often used as scaffolds for drug discovery. Future research could explore the biological activity of this compound and its potential use as a therapeutic agent .

properties

IUPAC Name |

2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-17-10-5-4-8-14(17)16-11-15(19(21)22)13-9-6-7-12(2)18(13)20-16/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGGCMOUZZXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide](/img/structure/B2443453.png)